N-ethyl-3-fluoroaniline

説明

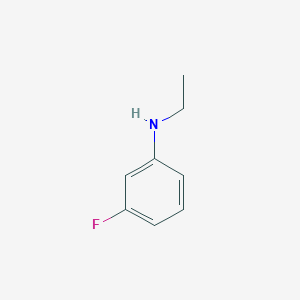

Structure

3D Structure

特性

IUPAC Name |

N-ethyl-3-fluoroaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10FN/c1-2-10-8-5-3-4-7(9)6-8/h3-6,10H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBNPVCZGSKLRSJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=CC(=CC=C1)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10FN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for N Ethyl 3 Fluoroaniline and Its Derivatives

Classical Synthetic Routes to N-ethyl-3-fluoroaniline

Traditional methods for the synthesis of this compound often rely on foundational organic reactions, including alkylation and functionalization of the aromatic ring.

Alkylation Approaches for this compound Synthesis

The most direct method for the synthesis of this compound is the N-alkylation of 3-fluoroaniline (B1664137). This can be achieved by reacting 3-fluoroaniline with an ethylating agent, such as an ethyl halide, in the presence of a base. Another approach involves the reductive alkylation of 3-fluoroaniline.

A notable method involves the reaction of m-fluoroaniline in dry ethanol, which, after purification, yields this compound. rsc.org This reaction has been reported to achieve a high isolated yield. rsc.org

| Reactant | Reagent/Solvent | Product | Yield |

| m-Fluoroaniline | Dry Ethanol | This compound | 93% (isolated) |

Table 1: Alkylation of m-Fluoroaniline. rsc.org

An alternative classical route begins with 3-fluoronitrobenzene, which undergoes nucleophilic substitution with ethylamine. The resulting nitro compound is then reduced to the desired this compound, often using hydrogen gas with a palladium catalyst.

Ring Functionalization Strategies for this compound Precursors

The synthesis of precursors to this compound often involves strategic functionalization of the aniline (B41778) or benzene (B151609) ring. For instance, the synthesis of 4-Ethyl-3-fluoroaniline can be achieved through the nitration of ethylbenzene, followed by reduction and then fluorination. While not directly producing this compound, these methods for creating substituted fluoroanilines are fundamental to the synthesis of its various derivatives.

Bromination of this compound

The bromination of this compound is a key reaction for producing derivatives with further synthetic utility. The fluorine atom and the ethylamino group direct incoming electrophiles. Specifically, the reaction of this compound with bromine (Br₂) in the presence of a Lewis acid like ferric bromide (FeBr₃) results in electrophilic aromatic substitution. This reaction yields 5-Bromo-N-ethyl-3-fluoroaniline, with the bromine atom adding to the position para to the fluorine and ortho to the ethylamino group. smolecule.com

| Reactant | Reagent | Catalyst | Solvent | Product |

| This compound | Br₂ | FeBr₃ | CH₂Cl₂ | 5-Bromo-N-ethyl-3-fluoroaniline |

Table 2: Bromination of this compound.

Direct Sulfonation Methods in Fluoroaniline (B8554772) Synthesis

Direct sulfonation is a common method for functionalizing fluoroanilines. smolecule.com For example, 2-fluoroaniline (B146934) can be sulfonated using amidosulfonic acid. wiley.com This process can also be applied to derivatives, such as the sulfonation of 4-bromo-2-fluoroaniline (B1266173) with amidosulfonic acid to produce 2-amino-5-bromo-3-fluorobenzenesulfonic acid. wiley.com While specific examples for the direct sulfonation of this compound are not prevalent, the methods applied to similar fluoroaniline derivatives are indicative of the potential pathways. For instance, the sulfonation of 4-fluoroaniline (B128567) with chlorosulfonic acid is a key step in forming N-(4-Fluorophenyl)sulfamoyl chloride.

Advanced Synthetic Strategies for this compound Analogues

Modern synthetic chemistry offers more sophisticated methods for the synthesis of complex aniline derivatives, often employing metal catalysts to achieve high selectivity and efficiency.

Metal-Catalyzed Coupling Reactions in Fluoroaniline Synthesis

Metal-catalyzed cross-coupling reactions are powerful tools for the synthesis of fluoroaniline analogues. The Suzuki-Miyaura coupling, for example, is used to form C-C bonds. This reaction can be used to synthesize derivatives like 3-Fluoro-4-(thiophen-3-yl)aniline from 4-Bromo-3-fluoro-nitrobenzene and a thiophene (B33073) boronic acid, followed by reduction. Palladium catalysts such as Pd(PPh₃)₄ are commonly used in these reactions.

The Buchwald-Hartwig amination is another important palladium-catalyzed reaction for forming C-N bonds, which can be used to synthesize aniline derivatives. These coupling reactions provide versatile routes to a wide range of this compound analogues by allowing for the introduction of various aryl or alkyl groups. For instance, 2-Chloro-3-fluoroaniline is noted as a versatile building block for palladium-catalyzed cross-coupling reactions. atomfair.com

Recent advancements have also focused on the transition-metal-catalyzed incorporation of fluorine-containing groups into organic molecules, which provides novel pathways to fluoroaniline derivatives. beilstein-journals.org Furthermore, domino reactions that construct the functionalized ortho-fluoroaniline core in a single operation under metal-free conditions are emerging as a sustainable and efficient strategy. chemrxiv.orgrsc.org

Suzuki-Miyaura Coupling Applications

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool for forming carbon-carbon bonds. It is frequently employed in the synthesis of complex molecules derived from fluoroanilines. researchgate.net This reaction typically involves the palladium-catalyzed coupling of an organoboron compound (like a boronic acid) with an organohalide. researchgate.net For instance, derivatives such as 4-bromo-N-ethyl-3-fluoroaniline can participate in metal-catalyzed coupling reactions like the Suzuki-Miyaura to facilitate the formation of biaryl compounds. smolecule.com

The reaction conditions are critical for success, often requiring a specific combination of a palladium catalyst, a ligand, and a base. nih.gov A common catalytic system involves Pd(OAc)₂, a phosphine (B1218219) ligand like SPhos or XPhos, and a base such as potassium carbonate (K₂CO₃) in a solvent mixture like toluene/water. nih.gov This methodology is robust, tolerating a wide array of functional groups on both the aryl halide and the boronic acid partner. nih.govresearchgate.net This tolerance is particularly valuable for creating libraries of polysubstituted quinazoline (B50416) derivatives from 3-fluoroaniline in one-pot sequential reactions. researchgate.net

Table 1: Representative Suzuki-Miyaura Reaction

| Aryl Halide Substrate | Boronic Acid | Catalyst/Ligand | Product Type | Citation |

|---|---|---|---|---|

| 6,8-dibromo-2,4-dichloroquinazoline (after amination with 3-fluoroaniline) | 4-methoxyphenylboronic acid | Pd(PPh₃)₄ | 8-aryl substituted quinazoline | researchgate.net |

| 4-chloroanisole | Potassium Boc-protected aminomethyltrifluoroborate | Pd(OAc)₂ / XPhos | Aminomethylated arene | nih.gov |

| 4-bromo-N-ethyl-3-fluoroaniline | Arylboronic acid | Palladium catalyst | Biaryl derivative | smolecule.com |

Ullmann Coupling Strategies

The Ullmann reaction, a copper-catalyzed coupling method, provides a classic and effective strategy for forming carbon-nitrogen and carbon-sulfur bonds. organic-chemistry.org This reaction is particularly useful for the N-arylation of amines, including fluoroaniline derivatives. mdpi.com For example, the synthesis of N-[(5-bromothiophen-2-yl)methyl]-3-fluoroaniline can be achieved through Ullmann coupling under palladium catalysis.

Modern advancements have led to "post-Ullmann-type" methods that operate under milder conditions than the traditionally harsh requirements of high temperatures and polar solvents. mdpi.com These improved protocols often use specific ligands to facilitate the copper-catalyzed coupling. For instance, a stable Cu(I) catalyst supported on a weakly acidic polyacrylate resin has been developed for the green C-N coupling of anilines, including 4-fluoroaniline, with 4-chloropyridine (B1293800) derivatives. mdpi.com Despite these advances, steric hindrance in ortho-substituted anilines can sometimes lead to lower reaction yields. mdpi.com The Ullmann coupling has also been a key step in the synthesis of precursors for complex alkaloids, such as in the reaction between an iodide and a Boc-masked phenylhydrazine (B124118) to create an intermediate for Fischer indole (B1671886) synthesis. rsc.org

Nucleophilic Aromatic Substitution (SNAr) in the Synthesis of Fluoroaniline Derivatives

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for functionalizing aromatic rings, especially those activated by electron-withdrawing groups. researchgate.netmasterorganicchemistry.com The strong electron-withdrawing inductive effect of the fluorine atom activates the aromatic ring, making it susceptible to nucleophilic attack. core.ac.uk This process typically proceeds through a two-step addition-elimination mechanism, involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. core.ac.uk

This strategy is widely used in the pharmaceutical and agrochemical industries. researchgate.net In the context of fluoroanilines, SNAr reactions can be used to introduce various nucleophiles. Research has shown that a metal-mediated, SNAr-based mechanism can achieve regioselective defluoroamination of fluorine atoms positioned ortho to the amino group in fluorinated anilines. vt.edu Furthermore, SNAr reactions are pivotal in creating complex heterocyclic systems. A one-pot synthesis of 2,4,6,8-tetrasubstituted quinazolines utilizes a sequential bis-SNAr reaction where amines, including 3-fluoroaniline, selectively displace chlorine atoms at the C-2 and C-4 positions of a dibromo-dichloroquinazoline core. researchgate.net

Domino Reaction Strategies for Functionalized Fluoroanilines

Domino reactions, also known as cascade reactions, offer an elegant and efficient approach to molecular complexity by combining multiple bond-forming events in a single operation without isolating intermediates. rsc.org This strategy is inherently atom-efficient, time-saving, and waste-reducing, aligning with the principles of green chemistry. rsc.org

A novel, metal-free, four-step domino process has been developed for the straightforward synthesis of synthetically challenging functionalized ortho-fluoroanilines. rsc.orgchemrxiv.org This approach starts from readily available acyclic compounds and involves the simultaneous construction of the benzene ring while installing both the amine and fluorine functionalities. rsc.orgchemrxiv.org This method successfully bypasses the selectivity issues often encountered in transition-metal-catalyzed fluorination of anilines and provides access to valuable precursors for fluorinated azo dyes and bioactive (tetrahydro)quinazoline derivatives. rsc.orgchemrxiv.org

Multicomponent Reactions in the Synthesis of Fluoroaniline Derivatives

Multicomponent reactions (MCRs) are powerful synthetic tools where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all starting materials. beilstein-journals.org This approach is highly valued in medicinal chemistry for its ability to rapidly generate libraries of structurally diverse molecules. beilstein-journals.orgnih.gov

Fluoroaniline derivatives are valuable substrates in various MCRs. For example, 4-fluoroaniline participates in the Doebner quinoline (B57606) synthesis, a multicomponent reaction with pyruvic acid and an aldehyde, to produce quinoline-based structures. nih.gov Another example is the efficient synthesis of highly functionalized γ-lactam derivatives (3-amino-1,5-dihydro-2H-pyrrol-2-ones) through a reaction of aromatic amines, aldehydes, and pyruvate (B1213749) derivatives. nih.gov The Ugi four-component reaction, which combines an isocyanide, an acid, an amine, and a carbonyl compound, is another versatile MCR that can be used to create diverse scaffolds from aniline precursors. beilstein-journals.org

Synthetic Pathways for Heterocyclic Compounds Incorporating Fluoroaniline Moieties

Heterocyclic compounds are of immense importance in medicinal chemistry, with a vast number of pharmaceuticals containing these structural motifs. openmedicinalchemistryjournal.com Fluoroanilines, including this compound and its analogs, are key building blocks for a wide range of heterocyclic systems. openmedicinalchemistryjournal.comresearchgate.net

Quinolines and Quinazolines: Fluoroanilines are precursors to quinoline and quinazoline scaffolds, which are present in many biologically active agents. openmedicinalchemistryjournal.comresearchgate.net The Doebner reaction, an MCR, can produce quinolines from 4-fluoroaniline. nih.gov Additionally, a one-pot sequential bis-SNAr/bis-Suzuki-Miyaura reaction strategy using 3-fluoroaniline yields polysubstituted quinazolines. researchgate.net Domino reactions starting from acyclic precursors can also lead to functionalized (tetrahydro)quinazolines. rsc.orgchemrxiv.org

Indoles: The indole ring is another privileged heterocyclic structure found in numerous natural products and drugs. beilstein-journals.org Synthetic routes to functionalized indoles can start from fluoroaniline derivatives. One method involves the reaction of N-(2-bromoallyl)-N-2-fluoroaniline with t-butyllithium, which generates a benzyne-tethered organolithium intermediate that cyclizes to form a functionalized indole. epdf.pub Another approach is a four-component reaction starting from an ortho-haloaniline to produce 3-iodoindoles, which are themselves versatile intermediates. beilstein-journals.org

Table 2: Heterocyclic Systems Synthesized from Fluoroaniline Derivatives

| Starting Fluoroaniline Derivative | Synthetic Strategy | Resulting Heterocycle | Citation |

|---|---|---|---|

| 3-Fluoroaniline | Sequential SNAr / Suzuki-Miyaura | Substituted Quinazoline | researchgate.net |

| 4-Fluoroaniline | Doebner MCR | Substituted Quinoline | nih.gov |

| N-(2-bromoallyl)-N-2-fluoroaniline | Anionic Cyclization | Functionalized Indole | epdf.pub |

| 2-Iodo-4-fluoroaniline | Four-Component Reaction | 3-Iodoindole | beilstein-journals.org |

| Ortho-fluoroanilines | Domino Reaction | (Tetrahydro)quinazoline | rsc.orgchemrxiv.org |

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry, which aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are increasingly influencing synthetic strategies. Several approaches for synthesizing fluoroanilines align with these principles.

Domino reactions are considered inherently green because they reduce waste, save time, and improve atom economy by avoiding intermediate isolation steps. rsc.org The development of metal-free domino reactions for producing ortho-fluoroanilines is a significant step toward more sustainable synthesis. rsc.orgchemrxiv.org

Mechanochemical synthesis, which uses mechanical force (e.g., grinding) instead of bulk solvents, is another green technique. This method has been successfully applied to the synthesis of fluorinated imines from fluorinated anilines. mdpi.com Additionally, photo-on-demand synthesis, such as the reaction of 3-fluoroaniline with tetrachloroethylene (B127269) (TCE) under UV light and oxygen, offers a method for chemical recycling of otherwise hazardous industrial solvents. acs.org The development of reusable catalysts, such as a copper(I) catalyst supported on a resin for C-N coupling reactions, also contributes to greener synthetic routes by minimizing catalyst waste. mdpi.com

Industrial Scale-Up and Optimization of this compound Production

The transition from laboratory-scale synthesis to industrial production of this compound necessitates a focus on cost-effectiveness, efficiency, safety, and environmental impact. Industrial strategies often adapt established laboratory methods, optimizing them for large-volume manufacturing. Key considerations include the selection of raw materials, reaction conditions, catalytic systems, and the implementation of process technologies like continuous flow reactors.

Common synthetic pathways that are amenable to industrial scale-up involve the ethylation of a 3-fluoroaniline precursor or the reduction of an N-ethyl-3-fluoronitrobenzene intermediate. The optimization of these routes is critical for achieving high yield, purity, and throughput while minimizing costs and waste generation.

One prevalent industrial approach begins with the nucleophilic substitution of 3-fluoronitrobenzene with ethylamine. This is followed by the reduction of the resulting nitro compound to the desired aniline. Catalytic hydrogenation is a preferred method for this reduction step on a large scale due to its efficiency and cleaner waste profile compared to stoichiometric reducing agents.

Another viable strategy is the direct alkylation of 3-fluoroaniline using an ethylating agent, such as an ethyl halide. This method requires careful control to favor mono-alkylation and prevent the formation of undesired diethylaniline byproducts.

Optimization efforts in industrial settings focus on several key parameters:

Catalyst Selection: The choice of catalyst is paramount for the reduction step. Catalysts such as palladium on carbon (Pd/C) or platinum on carbon (Pt/C) are widely used. google.com For related processes, Raney nickel has also been employed. google.com The catalyst's activity, selectivity, and lifespan are critical economic factors.

Reaction Conditions: Temperature, pressure, and solvent selection are meticulously optimized. For instance, catalytic hydrogenations are often run under elevated hydrogen pressure to increase reaction rates. google.comgoogle.com The choice of solvent can influence reaction selectivity and ease of product purification.

Process Technology: The use of continuous flow reactors is increasingly adopted for large-scale production. smolecule.com This technology offers superior heat and mass transfer, improved safety for handling hazardous reagents, and greater consistency in product quality compared to traditional batch reactors.

Purification: Post-reaction work-up and purification are streamlined for industrial efficiency. Techniques like distillation or rectification are employed to achieve high product purity, often exceeding 99.5%, as demonstrated in the production of structurally similar halo-anilines. google.com

Research into optimizing these processes is ongoing. For example, studies on related fluorinated anilines have shown that the gradual introduction of the nitro compound during catalytic hydrogenation can significantly improve selectivity and yield. google.com Furthermore, titanium-based catalysts have been noted for their ability to favor monoalkylation, thereby reducing over-alkylation byproducts.

The following tables provide an overview of typical synthetic approaches and the impact of catalyst selection on the production of fluoroanilines.

Table 1: Comparative Overview of Industrial Synthetic Routes

| Synthetic Route | Starting Materials | Key Steps | Typical Catalysts/Reagents | Advantages for Scale-Up |

|---|---|---|---|---|

| Route A: Reductive Amination | 3-Fluoronitrobenzene, Ethanamine | 1. Nucleophilic Aromatic Substitution2. Catalytic Hydrogenation | 1. Ethylamine2. H₂, Pd/C or Pt/C google.com | Good availability of starting materials; high efficiency of catalytic reduction. |

| Route B: Direct Alkylation | 3-Fluoroaniline, Ethyl Halide | Reductive Alkylation | Ethyl halide (e.g., ethyl bromide), Base (e.g., K₂CO₃) | Fewer synthetic steps. |

| Route C: Multi-step Synthesis | Ethylbenzene | 1. Nitration2. Fluorination3. Reduction | 1. HNO₃/H₂SO₄2. Fluorinating Agent3. Fe/HCl or Catalytic Hydrogenation | Utilizes basic chemical feedstocks. |

Table 2: Research Findings on Catalyst Optimization for Fluoroaniline Synthesis

| Catalyst System | Reaction Type | Substrate Example | Key Findings & Reported Yields | Reference |

|---|---|---|---|---|

| 1% Pt/C | Catalytic Hydrogenation | 3-chloro-4-fluoronitrobenzene | High conversion and selectivity; Yield >94%, Purity >99.5%. Suitable for solvent-free conditions. | google.com |

| Raney Nickel | Catalytic Hydrogenation | 3-chloro-2,4-difluoronitrobenzene | Yield of 3-chloro-2,4-difluoroaniline (B1361499) was 87% with gradual substrate addition. | google.com |

| Palladium on Charcoal (10% Pd) | Catalytic Hydrogenation | 3-chloro-2,4-difluoronitrobenzene | Yield of 99.6% for 3-chloro-2,4-difluoroaniline was achieved. | google.com |

| Ru-PNN pincer complex | Deoxygenative Hydrogenation | Amide Precursors | Efficient deoxygenation of amides to amines; Reported 95% yield for a related cyclohexylamine. | |

Advanced Spectroscopic and Structural Characterization of N Ethyl 3 Fluoroaniline Compounds

Vibrational Spectroscopy for N-ethyl-3-fluoroaniline Systems

Vibrational spectroscopy, encompassing both infrared and Raman techniques, is a powerful tool for identifying the functional groups and characterizing the bonding framework of a molecule by probing its vibrational modes. mdpi.com

Fourier Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between its vibrational energy levels. The resulting spectrum provides a unique fingerprint based on the molecule's functional groups. For this compound, characteristic absorption bands are expected for the N-H group, the aromatic ring, the C-F bond, and the ethyl substituent.

The N-H stretching vibration of the secondary amine is typically observed in the region of 3300-3500 cm⁻¹. Aromatic C-H stretching vibrations appear just above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the ethyl group are expected just below 3000 cm⁻¹. The C=C stretching vibrations within the benzene (B151609) ring usually produce a series of peaks in the 1450-1600 cm⁻¹ region. The C-N stretching vibration is typically found in the 1250-1350 cm⁻¹ range. A key feature for this molecule is the C-F stretching vibration, which is expected to produce a strong absorption band in the 1000-1300 cm⁻¹ region. nih.gov The analysis of related fluoroaniline (B8554772) derivatives helps in the precise assignment of these vibrational modes. researchgate.netresearchgate.net

Table 1: Expected FT-IR Vibrational Frequencies for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch | 3300 - 3500 | Medium |

| Aromatic C-H Stretch | 3000 - 3100 | Medium-Weak |

| Aliphatic C-H Stretch | 2850 - 2960 | Medium |

| C=C Aromatic Ring Stretch | 1450 - 1600 | Medium-Strong |

| C-N Stretch | 1250 - 1350 | Medium |

Note: Data are predicted based on characteristic frequencies for similar functional groups and analysis of related aniline (B41778) compounds. nih.govresearchgate.netresearchgate.net

Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. mdpi.com Vibrations that cause a change in the polarizability of the molecule are Raman active. d-nb.info For this compound, non-polar bonds and symmetric vibrations are expected to produce strong signals.

The aromatic ring vibrations, particularly the ring breathing mode, typically give rise to a strong and sharp band in the Raman spectrum. The C=C stretching vibrations are also prominent. While the polar N-H and C-F bonds are strong in the IR spectrum, they are generally weaker in the Raman spectrum. Conversely, the symmetric C-H stretching of the alkyl groups and the aromatic ring can be more readily observed. d-nb.infodntb.gov.ua

Table 2: Expected Raman Shifts for this compound

| Vibrational Mode | Expected Raman Shift (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3000 - 3100 | Strong |

| Aliphatic C-H Stretch | 2850 - 2960 | Medium |

| C=C Aromatic Ring Stretch | 1580 - 1620 | Strong |

| Aromatic Ring Breathing | ~1000 | Strong |

| C-N Stretch | 1250 - 1350 | Weak-Medium |

Note: Data are predicted based on the analysis of related aniline compounds and general principles of Raman spectroscopy. mdpi.comd-nb.infodntb.gov.ua

Nuclear Magnetic Resonance (NMR) Spectroscopy of this compound Derivatives

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the detailed structure of organic molecules by probing the magnetic properties of atomic nuclei.

¹H NMR spectroscopy provides information about the number, type, and connectivity of hydrogen atoms in a molecule. In this compound, distinct signals are expected for the aromatic protons, the N-H proton, and the protons of the ethyl group.

The aromatic region (typically 6.0-8.0 ppm) will show complex signals for the four protons on the fluoroaniline ring. Their chemical shifts and splitting patterns are influenced by the activating effect of the ethylamino group and the deactivating effect of the fluorine atom, as well as spin-spin coupling with each other and with the nearby fluorine atom. The N-H proton will appear as a broad singlet, the chemical shift of which is highly dependent on solvent and concentration. The ethyl group will present a characteristic pattern: a quartet for the methylene (-CH₂) protons coupled to the methyl protons, and a triplet for the methyl (-CH₃) protons coupled to the methylene protons. docbrown.info Data from the parent compound, 3-fluoroaniline (B1664137), shows aromatic protons in the range of 6.3-7.1 ppm. chemicalbook.com

Table 3: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling |

|---|---|---|---|

| Aromatic-H | 6.2 - 7.2 | Multiplet | H-H, H-F |

| NH | Variable (e.g., 3.5 - 4.5) | Broad Singlet | - |

| -CH₂- (ethyl) | ~3.2 | Quartet | H-H (to -CH₃) |

Note: Chemical shifts are predictions based on data for 3-fluoroaniline and standard ethyl group values. docbrown.infochemicalbook.com

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. For this compound, six distinct signals are expected for the aromatic carbons and two signals for the ethyl group carbons. The chemical shifts of the aromatic carbons are influenced by the attached substituents. A key feature is the presence of carbon-fluorine (C-F) coupling, which splits the signals of the carbon atoms near the fluorine. The carbon directly bonded to fluorine (C3) will show a large coupling constant (¹JCF), while other carbons will show smaller coupling constants over two or three bonds (²JCF, ³JCF). Data for 3-fluoroaniline shows aromatic carbon signals between approximately 102 and 165 ppm. chemicalbook.com

Table 4: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Type | Predicted Chemical Shift (δ, ppm) | C-F Coupling |

|---|---|---|

| Aromatic C-N | 148 - 152 | Present |

| Aromatic C-F | 161 - 165 | Large (¹JCF) |

| Aromatic C-H | 100 - 132 | Present |

| -CH₂- (ethyl) | ~38 | Absent |

Note: Chemical shifts are predictions based on data for 3-fluoroaniline and standard ethyl group values. chemicalbook.com

¹⁹F NMR is a highly sensitive technique specifically for fluorine-containing compounds. Since this compound contains a single fluorine atom, its ¹⁹F NMR spectrum is expected to show a single signal. The chemical shift of this signal is highly sensitive to the electronic environment of the fluorine atom. The signal will be split into a multiplet due to coupling with the nearby aromatic protons. The pH dependence of the ¹⁹F chemical shift has been characterized for several fluorine-substituted aniline derivatives, indicating its sensitivity to the protonation state of the amine. nih.gov For the related compound 4-chloro-3-fluoroaniline, a ¹⁹F NMR signal is observed, demonstrating the utility of this technique for characterizing substituted fluoroanilines. beilstein-journals.org

Mass Spectrometry for Molecular Identification and Fragmentation Analysis

Mass spectrometry is a critical tool for determining the molecular weight and elucidating the structure of this compound through its fragmentation pattern. In electron ionization (EI) mass spectrometry, the molecule is ionized, forming a molecular ion (M•+), which then undergoes fragmentation into smaller, characteristic ions.

The molecular weight of this compound (C₈H₁₀FN) is 139.17 g/mol . Therefore, the mass spectrum is expected to show a molecular ion peak at a mass-to-charge ratio (m/z) of 139. The fragmentation of N-alkylanilines is well-documented and typically initiated by alpha-cleavage (α-cleavage), which is the cleavage of the carbon-carbon bond adjacent to the nitrogen atom. libretexts.org

For this compound, the primary fragmentation pathway is the loss of a methyl radical (•CH₃) from the ethyl group, a process that leads to a stable, resonance-delocalized cation. This fragmentation is characteristic of N-ethylanilines and often results in the base peak of the spectrum. chemicalbook.comnist.gov

The expected fragmentation can be summarized as follows:

Molecular Ion (M•+): The intact ionized molecule at m/z = 139.

Alpha-Cleavage: Loss of a methyl radical (•CH₃, 15 Da) from the molecular ion to form the [M-15]⁺ fragment at m/z = 124. This is often the most abundant ion (base peak).

Loss of Ethylene: A potential rearrangement and subsequent loss of an ethylene molecule (C₂H₄, 28 Da) could lead to a fragment corresponding to 3-fluoroaniline at m/z = 111.

Aromatic Ring Fragmentation: Further fragmentation can involve the loss of HCN (27 Da) from the aromatic ring structure, a common pathway for anilines.

| m/z Value | Proposed Fragment Ion | Associated Loss |

|---|---|---|

| 139 | [C₈H₁₀FN]•+ | Molecular Ion (M•+) |

| 124 | [C₇H₇FN]+ | Loss of •CH₃ (M-15) |

| 111 | [C₆H₆FN]+ | Loss of C₂H₄ (M-28) |

| 96 | [C₅H₅F]+ | Loss of HCN from [C₇H₇FN]+ |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Optical Properties

UV-Vis spectroscopy provides insights into the electronic structure of molecules by measuring the absorption of light in the ultraviolet and visible regions, which corresponds to the promotion of electrons from lower to higher energy orbitals. libretexts.org The spectrum of this compound is characterized by absorptions arising from π → π* and n → π* electronic transitions associated with the benzene ring and the nitrogen lone pair. libretexts.org

The aniline chromophore typically exhibits two primary absorption bands: a high-energy band around 230-240 nm and a lower-energy band around 280-290 nm. libretexts.org

π → π Transitions:* These are high-intensity absorptions related to the excitation of electrons from the π bonding orbitals of the aromatic ring to antibonding π* orbitals.

n → π Transitions:* These are lower-intensity absorptions resulting from the promotion of a non-bonding electron (from the nitrogen lone pair) to an antibonding π* orbital of the aromatic ring. libretexts.org

The presence of the ethyl group (-C₂H₅) and the fluorine atom (-F) as substituents on the aniline ring acts to modify the energy levels of the molecular orbitals. Both are considered auxochromes. The ethyl group is an activating, electron-donating group, while the fluorine atom has a dual role due to its high electronegativity (electron-withdrawing inductive effect) and the presence of lone pairs (electron-donating mesomeric effect). These substitutions typically cause a bathochromic shift (a shift to longer wavelengths) of the absorption maxima compared to unsubstituted aniline. For example, the UV spectrum of p-fluoroaniline shows an absorption maximum around 290-300 nm. nist.gov

The expected electronic transitions and absorption maxima for this compound, likely measured in a non-polar solvent like hexane or ethanol, are presented below.

| Electronic Transition | Expected λmax (nm) | Orbital Promotion |

|---|---|---|

| π → π | ~240 - 250 | Aromatic Ring π → π |

| n → π | ~290 - 300 | Nitrogen lone pair (n) → Aromatic Ring π |

X-ray Diffraction (XRD) Analysis for Crystal Structure Determination

Single crystal X-ray diffraction analysis of a suitable crystal of an this compound derivative would provide an unambiguous determination of its molecular structure. This technique involves irradiating a single crystal with an X-ray beam and analyzing the resulting diffraction pattern. From this pattern, the electron density map and, subsequently, the precise location of each atom in the crystal lattice can be determined.

The key parameters obtained from an SC-XRD experiment include:

Crystal System and Space Group: Defines the symmetry of the crystal lattice.

Unit Cell Dimensions: The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ) that define the repeating unit of the crystal.

Atomic Coordinates: The precise x, y, and z coordinates for each atom within the unit cell.

Bond Lengths and Angles: Accurate measurements of the distances between bonded atoms and the angles they form.

While specific crystal structure data for this compound is not publicly available, a hypothetical dataset for a derivative crystallizing in a common orthorhombic system is presented to illustrate the nature of the findings.

| Parameter | Value |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 5.85 |

| b (Å) | 9.21 |

| c (Å) | 14.53 |

| α, β, γ (°) | 90, 90, 90 |

| Volume (ų) | 782.4 |

Polymorphism is the ability of a solid material to exist in more than one crystal structure. rigaku.com Different polymorphs of the same compound can have distinct physical properties, including solubility, melting point, and stability. Powder X-ray diffraction (PXRD) is the primary technique used to identify and differentiate between polymorphic forms. rigaku.com

In PXRD, a powdered sample containing numerous small crystallites is irradiated with X-rays. The resulting diffraction pattern is a plot of scattered X-ray intensity versus the scattering angle (2θ). Each crystalline phase produces a unique diffraction pattern, which serves as a "fingerprint" for that specific polymorph. rigaku.comresearchgate.net

The analysis of this compound for polymorphism would involve crystallizing the compound under various conditions (e.g., different solvents, temperatures) and analyzing the resulting solid forms by PXRD. The appearance of different diffraction patterns would confirm the existence of multiple polymorphs. A representative table showing distinct peak positions for two hypothetical polymorphs is provided below.

| Polymorph Form I (2θ positions) | Polymorph Form II (2θ positions) |

|---|---|

| 10.5° | 11.2° |

| 15.8° | 16.1° |

| 21.2° | 20.5° |

| 23.0° | 24.8° |

| 28.4° | 29.1° |

Computational Chemistry and Theoretical Modeling of this compound

The required detailed research findings, including data on optimized geometries, electronic structures, vibrational frequencies, infrared intensities, and HOMO-LUMO energy gaps specific to this compound, are absent from published scientific literature. Similarly, there is no available research on Hartree-Fock approaches for its isomers or molecular dynamics simulations of systems containing this compound.

Therefore, it is not possible to provide a scientifically accurate and thorough article with the specified data tables and detailed findings for this compound at this time. The generation of such an article would require primary research involving novel computational calculations that have not yet been performed and published by the scientific community.

Computational Chemistry and Theoretical Modeling of N Ethyl 3 Fluoroaniline

Reactivity Descriptors and Electronic Structure-Reactivity Relationships

The electronic structure of a molecule is fundamental to understanding its chemical reactivity. Computational methods allow for the detailed analysis of various electronic properties that act as reactivity descriptors.

Natural Bond Orbital (NBO) analysis is a computational method that provides a localized, intuitive representation of the electron density in a molecule, aligning with classical Lewis structures of bonding. nih.gov This analysis transforms the complex, delocalized molecular orbitals into localized orbitals that describe core electrons, lone pairs, and bonds.

The Molecular Electrostatic Potential (MESP) surface is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. It is a visual representation of the electrostatic potential mapped onto the electron density surface. Different colors on the MESP surface indicate regions of varying electrostatic potential.

In a theoretical study of m-fluoroaniline, the MESP map was generated to identify its reactive regions. chemrxiv.org Regions of negative electrostatic potential, typically colored red, indicate electron-rich areas that are susceptible to electrophilic attack. Conversely, regions of positive electrostatic potential, colored blue, are electron-deficient and prone to nucleophilic attack. For m-fluoroaniline, the negative potential is expected to be concentrated around the nitrogen atom of the amino group due to its lone pair of electrons, making it a primary site for electrophilic interaction. The fluorine atom, being highly electronegative, also influences the electrostatic potential distribution on the aromatic ring. The hydrogen atoms of the amino group would exhibit a positive potential. chemrxiv.org

In the computational study of m-fluoroaniline, Mulliken population analysis was performed to determine the charges on each atom. chemrxiv.org The results of such an analysis for a molecule like m-fluoroaniline would typically show a negative charge on the nitrogen and fluorine atoms due to their high electronegativity. The carbon atom attached to the nitrogen and the carbon atom attached to the fluorine would have their charges influenced by these electronegative atoms. The hydrogen atoms, particularly those of the amino group, would carry positive charges. The ethyl group in this compound would alter the charge distribution compared to m-fluoroaniline, particularly on the nitrogen atom and the adjacent carbon atoms.

Table 1: Hypothetical Mulliken Atomic Charges for m-Fluoroaniline (Note: This table is illustrative and based on general principles, as the specific numerical data from the cited study is not fully available in the abstract.)

| Atom | Charge (e) |

| N | -0.8 to -1.0 |

| C (bonded to N) | +0.2 to +0.4 |

| F | -0.3 to -0.5 |

| C (bonded to F) | +0.3 to +0.5 |

| H (of NH2) | +0.3 to +0.4 |

Prediction of Spectroscopic Parameters via Computational Methods

Computational chemistry is instrumental in predicting and interpreting various spectroscopic parameters, which can aid in the structural elucidation of molecules. Methods like Density Functional Theory (DFT) can be used to calculate vibrational frequencies (IR and Raman), nuclear magnetic resonance (NMR) chemical shifts, and electronic transitions (UV-Vis spectra).

For m-fluoroaniline, a theoretical investigation included UV-Vis spectral analysis. chemrxiv.org The calculated electronic transitions can be correlated with experimental spectra to understand the electronic structure and the nature of the molecular orbitals involved. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are crucial in determining the electronic absorption properties. The energy difference between these frontier orbitals (the HOMO-LUMO gap) is a key parameter that relates to the chemical reactivity and the wavelength of maximum absorption in the UV-Vis spectrum. chemrxiv.org

Non-Linear Optical (NLO) Properties of Fluoroaniline (B8554772) Derivatives

Non-linear optical (NLO) materials are of significant interest for their potential applications in optoelectronics and photonics. Computational methods are widely used to predict the NLO properties of molecules. The key parameters that define the NLO response of a molecule are the electric dipole moment (μ), the linear polarizability (α), and the first hyperpolarizability (β).

A computational study on m-fluoroaniline investigated its NLO properties. chemrxiv.org The presence of an electron-donating group (the amino group) and the influence of the electronegative fluorine atom on the π-conjugated system of the aniline (B41778) ring can lead to significant NLO properties. The first hyperpolarizability (β) is a measure of the second-order NLO response. Molecules with large β values are considered promising candidates for NLO applications. The study of m-fluoroaniline aimed to quantify these NLO parameters through DFT calculations. chemrxiv.org The introduction of an ethyl group on the nitrogen atom in this compound would likely enhance the electron-donating ability of the amino group, which could, in turn, lead to an increased first hyperpolarizability and more pronounced NLO properties.

Table 2: Calculated Non-Linear Optical Properties for m-Fluoroaniline (Note: This table is based on the findings of the computational study on m-fluoroaniline. chemrxiv.org)

| Property | Calculated Value |

| Dipole Moment (μ) | Data not specified in abstract |

| Linear Polarizability (α) | Data not specified in abstract |

| First Hyperpolarizability (β) | Data not specified in abstract |

While the specific values were not available in the abstract, the study confirmed the calculation of these properties, indicating the potential of fluoroaniline derivatives as NLO materials. chemrxiv.org

Reaction Mechanisms and Chemical Transformations Involving N Ethyl 3 Fluoroaniline

Amination Reactions of N-ethyl-3-fluoroaniline

While direct amination of the aromatic ring of this compound is not a commonly reported transformation, the principles of electrophilic and nucleophilic amination of anilines can be applied to understand its potential reactivity.

Electrophilic Amination: This would involve the reaction of this compound with an electrophilic aminating agent. The strong activating effect of the ethylamino group would direct the incoming amino group to the ortho and para positions (positions 2, 4, and 6). However, steric hindrance from the ethyl group might disfavor substitution at position 2. Therefore, the primary products would be expected to be N¹-ethyl-3-fluoro-1,4-benzenediamine and N¹-ethyl-3-fluoro-1,2-benzenediamine.

Nucleophilic Amination (Chan-Lam and Buchwald-Hartwig Couplings): More synthetically relevant are transition metal-catalyzed C-N bond-forming reactions. galchimia.com While these are typically used to form the aniline (B41778) itself, variations can be used to introduce additional amino groups. For instance, if this compound were further halogenated, the resulting halo-derivative could undergo a Buchwald-Hartwig amination to introduce another amino substituent. researchgate.net The success of such a reaction would depend on the relative reactivity of the C-F and other C-X bonds.

A one-pot procedure for the meta-amination of anisidines has been described, proceeding through quinone imine ketal intermediates. nih.gov While this is specific to anisidines, it highlights that under certain conditions, non-classical substitution patterns can be achieved.

Halogenation and Functionalization Reactions of this compound

The halogenation of this compound is expected to be a rapid reaction due to the activating nature of the ethylamino group. The regioselectivity will be controlled by the directing effects of both the ethylamino and fluoro substituents.

Electrophilic Halogenation: The ethylamino group directs incoming electrophiles to the ortho and para positions (2, 4, and 6), while the fluorine atom also directs ortho and para (to itself, i.e., positions 2 and 4). Thus, there is a strong directing effect towards positions 2 and 4.

Bromination and Chlorination: Treatment with reagents like Br₂ or Cl₂ would likely lead to a mixture of 2-halo- and 4-halo-N-ethyl-3-fluoroaniline, with the possibility of di- and tri-halogenated products under more forcing conditions. The reaction of N,N-dialkylaniline N-oxides with thionyl halides provides a method for selective para-bromination or ortho-chlorination, which could be a potential strategy for controlled halogenation of this compound after conversion to its N-oxide. nih.govnih.gov

The general pathways for halogenation of organic compounds include free radical halogenation, electrophilic halogenation, and halogen addition reactions. wikipedia.org For an electron-rich aromatic system like this compound, electrophilic aromatic substitution is the most probable mechanism. wikipedia.org

Nucleophilic Substitution Reactions with this compound

Nucleophilic aromatic substitution (SNAr) on the ring of this compound is a plausible reaction, particularly involving the displacement of the fluorine atom. SNAr reactions on fluoroarenes are common, as fluorine can be a good leaving group when the aromatic ring is sufficiently activated towards nucleophilic attack. mdpi.com

For an SNAr reaction to occur, the aromatic ring needs to be electron-deficient. In this compound, the ethylamino group is strongly electron-donating, which deactivates the ring towards nucleophilic attack. Therefore, SNAr reactions on this compound itself are expected to be difficult. However, if a strong electron-withdrawing group (e.g., a nitro group) were introduced onto the ring, particularly ortho or para to the fluorine atom, the SNAr reaction would be greatly facilitated.

In such a scenario, a nucleophile would attack the carbon bearing the fluorine atom, forming a negatively charged Meisenheimer complex, which is stabilized by the electron-withdrawing group. Subsequent loss of the fluoride (B91410) ion would yield the substituted product. nih.gov Recent advances have also shown that SNAr of unactivated fluoroarenes can be achieved using organic photoredox catalysis. nih.gov

Oxidation and Reduction Pathways of this compound

Oxidation: The oxidation of this compound can occur at the nitrogen atom or the aromatic ring.

N-Oxidation: The secondary amine can be oxidized to the corresponding N-hydroxy derivative or further to a nitrone. nih.govchimia.ch

Ring Oxidation/Coupling: Anodic oxidation of N-alkylanilines is known to produce substituted benzidines (tail-to-tail coupling) and diphenylamines (head-to-tail coupling). acs.orgacs.org The specific pathway is influenced by factors such as the steric bulk of the alkyl group and the reaction conditions. acs.org For this compound, oxidation would likely generate radical cations that could couple to form dimeric products. Under harsher conditions, oxidation can lead to the formation of quinone-like structures and ultimately to polymerization. acs.org

Reduction: The aniline moiety is already in a reduced state. Further reduction of the aromatic ring would require harsh conditions, such as high-pressure hydrogenation over a metal catalyst (e.g., rhodium or ruthenium), to form N-ethyl-3-fluorocyclohexylamine.

The reduction of a nitro group to an amine is a common synthetic transformation. wikipedia.orgmasterorganicchemistry.comcommonorganicchemistry.com While not directly a reaction of this compound, its synthesis often involves the reduction of a precursor like N-ethyl-3-fluoro-nitrobenzene. This reduction can be achieved using various reagents, including catalytic hydrogenation (e.g., H₂/Pd/C) or metals in acidic media (e.g., Fe/HCl). commonorganicchemistry.com

Electrochemical Behavior and Electropolymerization Mechanisms of this compound Derivatives

The electrochemical behavior of this compound is expected to be similar to that of other N-alkylated and ring-substituted anilines. It should be electrochemically active, undergoing oxidation to form a polymer film on the electrode surface. scispace.comresearchgate.net

Electropolymerization Mechanism: The electropolymerization of aniline and its derivatives generally proceeds via the formation of anilinium radical cations upon oxidation at the electrode. researchgate.net These radical cations then couple, followed by deprotonation to form dimers, which are subsequently re-oxidized and coupled with other radical cations to propagate the polymer chain.

For this compound, the proposed mechanism would be:

Oxidation: this compound is oxidized at the anode to form a radical cation.

Coupling: Two radical cations couple, primarily at the para position to the amino group, to form a dimer.

Deprotonation: The dimer loses two protons to form a neutral molecule.

Chain Propagation: The dimer is oxidized and couples with another radical cation, leading to the growth of the polymer chain.

The resulting polymer, poly(this compound), would be a conducting polymer. The presence of the N-ethyl group may decrease the conductivity compared to polyaniline due to increased steric hindrance and a less planar structure. The fluorine substituent would also influence the electronic properties and morphology of the polymer. scispace.comacs.org

C-F Bond Activation Studies in Fluoroanilines

The carbon-fluorine bond is the strongest single bond in organic chemistry, making its activation a significant challenge. rsc.org However, transition metal-mediated C-F bond activation has emerged as a powerful tool for the functionalization of fluoroaromatic compounds. rsc.orgmdpi.comnih.gov

Transition metal complexes, particularly those of nickel, palladium, rhodium, and iridium, can cleave C-F bonds, typically through an oxidative addition mechanism. rsc.orgacs.orgyork.ac.uk In this process, the metal center inserts into the C-F bond, forming an aryl-metal-fluoride complex. This intermediate can then undergo further reactions, such as reductive elimination with another organic fragment, to form new C-C, C-H, or C-heteroatom bonds.

For this compound, a low-valent transition metal complex could potentially insert into the C-F bond. The feasibility of this process would be influenced by the electronic properties of the molecule. The electron-donating ethylamino group increases the electron density on the aromatic ring, which can make oxidative addition more challenging. However, the presence of the nitrogen atom could also play a role in directing the metal catalyst to the C-F bond.

Recent advances have also explored the use of main group metals and metalloenzymes for C-F bond cleavage. rsc.orgnih.govrsc.orgnih.gov These methods offer alternative pathways for the functionalization of fluoroaromatics under different reaction conditions.

Photochemical Reactions of this compound

There is no available research detailing the specific photochemical reactions of this compound.

Applications of N Ethyl 3 Fluoroaniline As an Advanced Synthetic Intermediate

N-ethyl-3-fluoroaniline as a Building Block for Pharmaceutical Intermediates

The molecular architecture of this compound makes it an exceptionally valuable precursor for the synthesis of active pharmaceutical ingredients (APIs). The fluorine atom can enhance metabolic stability, improve binding affinity to target proteins, and increase lipophilicity, which aids in membrane permeability. multichemexports.comnih.gov Simultaneously, the N-ethyl group provides a fixed substituent at a key position, which is often crucial for pharmacological activity, as seen in the quinolone class of antibiotics. researchgate.net Its role as a foundational intermediate is primarily demonstrated in its application to construct complex heterocyclic systems that form the core of numerous modern drugs. multichemexports.com The compound's structure is integral to developing drugs with potentially improved efficacy and targeted biological action. multichemexports.com

Role in the Synthesis of Agrochemicals and Pesticides

In the field of agricultural science, fluorinated anilines are fundamental components in the design of modern herbicides, fungicides, and pesticides. multichemexports.com The inclusion of fluorine can lead to agrochemicals with enhanced potency and selectivity. This compound serves as a key intermediate for compounds where the 3-fluorophenyl moiety is a critical pharmacophore. For instance, related fluoroaniline (B8554772) structures are precursors to potent herbicides like Tiafenacil, which functions by inhibiting the protoporphyrinogen (B1215707) IX oxidase (PPO) enzyme. ccspublishing.org.cn The synthesis of such complex agrochemicals often relies on the availability of specialized building blocks like this compound to construct the final active molecule. multichemexports.comccspublishing.org.cn

Precursor for Dyes and Pigments with Tailored Characteristics

The aniline (B41778) scaffold is a cornerstone of the dye and pigment industry. This compound can function as a precursor in the synthesis of specialized colorants, particularly azo dyes. google.comepa.gov In this process, the primary amine of an aniline derivative is converted into a diazonium salt, which then acts as an electrophile in a coupling reaction with an electron-rich aromatic compound. The fluorine substituent on the this compound ring can modify the electronic properties of the resulting chromophore, influencing its color, lightfastness, and thermal stability. Patents have described the creation of yellow crystalline azo dyes by reacting diazotized 3-fluoroaniline (B1664137), demonstrating the utility of this class of compounds in creating pigments with specific tailored characteristics. google.com

Formation of Complex Heterocyclic Scaffolds from this compound Derivatives

The true synthetic utility of this compound is most evident in its application to construct complex, multi-ring heterocyclic systems that are often the basis for potent therapeutic agents.

This compound is an ideal starting material for the synthesis of fluoroquinolone antibiotics, a major class of broad-spectrum antibacterial drugs. nih.gov The classic Gould-Jacobs reaction provides a direct pathway where the aniline is reacted with a malonic ester derivative, such as diethyl ethoxymethylenemalonate (EMME), followed by thermal cyclization to form the quinolone core. mdpi.com

The distinct advantage of using this compound is that it directly incorporates two essential structural features of many advanced fluoroquinolones:

The N-ethyl group becomes the crucial N-1 substituent of the quinolone ring system.

The 3-fluoro substituent on the aniline ring ultimately becomes the C-7 fluorine atom in the final antibiotic after cyclization, a position critical for antibacterial activity and spectrum. researchgate.net

This makes the synthesis more efficient compared to routes that require the addition of the ethyl group in a separate step.

| Step | Reactants | Key Transformation | Resulting Intermediate/Core |

|---|---|---|---|

| 1 | This compound + Diethyl ethoxymethylenemalonate (EMME) | Condensation (Nucleophilic Substitution) | Diethyl ((3-fluoro-N-ethylanilino)methylene)malonate |

| 2 | Intermediate from Step 1 | Thermal Cyclization (Gould-Jacobs) | Ethyl 7-fluoro-1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylate |

Oxazolidinones are a newer class of synthetic antibiotics effective against multi-drug resistant Gram-positive bacteria, with Linezolid being a prominent example. nih.gov The N-aryl oxazolidinone scaffold is central to their activity. This compound can be readily converted into this key heterocyclic core through a multi-step process. researchgate.net A common synthetic approach involves the initial conversion of the aniline to a carbamate, followed by cyclization. nih.govresearchgate.net This method allows for the stereospecific construction of the oxazolidinone ring, which is essential for its biological function.

| Step | Reactant 1 | Reagent | Intermediate | Resulting Core |

|---|---|---|---|---|

| 1 | This compound | Ethyl Chloroformate or similar | Ethyl (3-fluorophenyl)(ethyl)carbamate | 3-(3-Fluorophenyl)-N-ethyl-2-oxazolidinone derivative |

| 2 | Carbamate Intermediate | (R)-Epichlorohydrin or Glycidol | - |

The Imidazo[2,1-c] ccspublishing.org.cngoogle.comresearchgate.nettriazine system is a fused heterocyclic scaffold that has attracted significant interest in medicinal chemistry due to its diverse biological activities, including potential antimicrobial and anti-inflammatory properties. researchgate.netymerdigital.com While direct synthesis from this compound is not prominently documented, established synthetic principles allow for its use as a key precursor. A plausible route involves first constructing a substituted imidazole (B134444) ring from the aniline. For example, this compound could be converted to an α-amino ketone, which can then be cyclized to form a 1-ethyl-2-amino-4-(3-fluorophenyl)imidazole intermediate. This imidazole derivative, containing the core aniline structure, can then undergo further reactions, such as condensation with α-dicarbonyl compounds or their equivalents, to construct the fused triazine ring, yielding the final Imidazo[2,1-c] ccspublishing.org.cngoogle.comresearchgate.nettriazine scaffold. nih.govbeilstein-journals.org

Lack of Specific Research Data Hinders Detailed Analysis of this compound Derivatization

The intended scope of this article was to provide an in-depth analysis of the derivatization of this compound, complete with detailed research findings and data tables. However, the absence of specific examples of its use as an advanced synthetic intermediate in scholarly articles and patents prevents a thorough and scientifically accurate discussion on this topic. General synthetic methods applicable to anilines, such as acylation, alkylation, and participation in cyclization or cross-coupling reactions, can be theoretically postulated for this compound. Nonetheless, without concrete experimental data, including reaction conditions, yields, and spectroscopic information for the resulting derivatives, any such discussion would be purely speculative and would not meet the required standards of a professional and authoritative scientific article.

Consequently, it is not possible to construct an article that adheres to the specified outline and content requirements, including the generation of interactive data tables based on empirical research findings. The lack of available information on the derivatization of this compound underscores a potential area for future research within synthetic organic chemistry.

Biological Activity and Mechanistic Research of N Ethyl 3 Fluoroaniline Derivatives

Enzyme Inhibition Studies of Fluoroaniline (B8554772) Compounds

Fluoroaniline compounds have been a subject of interest in the study of enzyme inhibition. The introduction of fluorine into organic molecules can significantly alter their electronic properties, leading to enhanced binding affinity and modified reactivity at the enzyme's active site. nih.govresearchgate.net For instance, fluorinated analogues of aminopterin (B17811), a folic acid antagonist, have been synthesized and evaluated as inhibitors of dihydrofolate reductase from various species. nih.gov Specifically, a 3'-fluoro derivative of aminopterin was found to bind two- to threefold more tightly to dihydrofolate reductase from both bacterial and human cell sources compared to the non-fluorinated parent compound. nih.gov This enhanced inhibition is attributed to the electronic effects of the fluorine atom on the p-aminobenzoyl group of the molecule. nih.gov

The strategic placement of fluorine atoms can also lead to the design of mechanism-based inhibitors, where the fluoro-substituted compound is converted into a reactive species by the target enzyme, subsequently leading to its irreversible inactivation. eurekaselect.com For example, fluorinated ketones have been designed as transition state analogue inhibitors for serine proteases like chymotrypsin. nih.gov The degree of fluorination has been shown to correlate with both the hydration of the ketone and the potency of enzyme inhibition. nih.gov

Receptor Ligand Interactions of N-ethyl-3-fluoroaniline Analogues

The interaction of this compound analogues with biological receptors is an area of ongoing investigation. The structural features of these molecules, including the presence and position of the fluorine atom on the aniline (B41778) ring, can influence their binding affinity and functional activity at various receptors. While specific studies on this compound are limited, research on structurally related arylpiperazine ligands interacting with the 5-HT3 receptor provides some insights. researchgate.net These studies have shown that key structural features, such as the basic nitrogen atom and the aromatic system, are crucial for receptor interaction. researchgate.net The introduction of a fluorine atom can modulate the electronic distribution and lipophilicity of the molecule, which in turn can affect its interaction with the amino acid residues in the receptor's binding pocket.

Cytotoxic Effects and Anticancer Activity of Fluoroaniline Derivatives

Fluoroaniline derivatives have demonstrated significant cytotoxic effects and anticancer activity in various studies. The presence of fluorine is often associated with increased metabolic stability and enhanced biological activity. tandfonline.com

Two series of fluoro-substituted anilino derivatives of naturally occurring hydroxybenzoquinone and hydroxynaphthoquinone were synthesized and showed promising results against melanoma cells. tandfonline.com In another study, formazan (B1609692) derivatives containing a p-fluoro substituent on a phenyl ring exhibited more potent antiproliferative activity against A-549 lung cancer and PC-3 prostate cancer cell lines compared to the corresponding chloro-substituted compound. dergipark.org.tr

| Compound Class | Cancer Cell Line | Activity |

| Fluoro-substituted anilino derivatives of hydroxybenzoquinone and hydroxynaphthoquinone | A375 (Melanoma) | Antiproliferative effects |

| Formazan derivative with p-fluoro substituent | A-549 (Lung) | IC50: 30.05 µM |

| Formazan derivative with p-fluoro substituent | PC-3 (Prostate) | IC50: 22.58 µM |

| Fluoroaniline derivatives of hydroxybenzoquinone and hydroxynaphthoquinone | MCF-7 (Breast) | Compounds L2 and L3 showed significant cytotoxicity |

This table summarizes the cytotoxic activity of various fluoroaniline derivatives against different cancer cell lines.

The anticancer activity of fluoroaniline derivatives is often mediated through the induction of apoptosis and cell cycle arrest. researchgate.nettums.ac.ir For example, certain fluoroaniline derivatives of hydroxybenzoquinone and hydroxynaphthoquinone were found to arrest HL-60 cells in the G0/G1 phase of the cell cycle in a dose- and time-dependent manner. researchgate.net

In a study on fluorinated aminophenylhydrazines, the cytotoxic effects on the A549 lung carcinoma cell line were shown to be induced by apoptosis. tums.ac.ir This was confirmed by the expression of cleaved caspase-3, a key executioner caspase in the apoptotic pathway, and by the observation of morphological changes characteristic of apoptosis, such as chromatin condensation and the formation of apoptotic bodies. tums.ac.ir

Several studies have identified fluoroaniline derivatives as inhibitors of tubulin polymerization, a critical process for cell division and a validated target for anticancer drugs. nih.govmdpi.com By disrupting microtubule dynamics, these compounds can arrest cancer cells in mitosis, ultimately leading to apoptosis.

Arylthioindole derivatives, which can be considered structurally related to fluoroanilines, are potent inhibitors of tubulin assembly by interacting with the colchicine (B1669291) binding site on β-tubulin. mdpi.com Some of these derivatives inhibit tubulin polymerization with IC50 values in the low micromolar range. mdpi.com Similarly, certain indole (B1671886) derivatives have been shown to inhibit tubulin polymerization and exhibit potent antiproliferative activities against various cancer cell lines. nih.gov

| Compound Class | Tubulin Polymerization Inhibition (IC50) |

| Arylthioindole derivative 24 | 2.0 µM |

| Arylthioindole derivative 25 | 4.5 µM |

| Arylthioindole derivatives 26, 27, 28 | 0.67 to 4.6 µM |

This table presents the tubulin polymerization inhibition activity of selected arylthioindole derivatives.

Protein kinases are crucial regulators of cellular signaling pathways and are major targets in cancer therapy. nih.gov Fluoroaniline derivatives can be designed to interact with the ATP-binding site of protein kinases, thereby inhibiting their activity. mdpi.com The fluorine atom can form specific interactions, such as hydrogen bonds or halogen bonds, with the kinase domain, contributing to the binding affinity and selectivity of the inhibitor. researchgate.net

The development of protein kinase inhibitors often involves the use of scaffolds that can mimic the adenine (B156593) part of ATP. mdpi.com The aniline moiety, present in this compound, is a common feature in many kinase inhibitors. Molecular modeling studies can help in understanding the specific interactions between fluoroaniline derivatives and the amino acid residues within the kinase active site. mdpi.com

Antimicrobial Properties of this compound Schiff Base Complexes

Schiff bases derived from fluoroanilines, including this compound, and their metal complexes have been investigated for their antimicrobial properties. researchgate.netorientjchem.org The imine or azomethine group (>C=N–) in Schiff bases is considered a critical pharmacophore for their biological activities. nih.govedgccjournal.org

The antimicrobial activity of Schiff bases is often enhanced upon chelation with metal ions. mdpi.com These metal complexes may have improved lipophilicity, which facilitates their transport across microbial cell membranes. Once inside the cell, the metal ion can be released and interfere with essential cellular processes.

While specific studies on this compound Schiff base complexes are not widely available, research on other fluoroaniline-derived Schiff bases and their complexes with transition metals has shown activity against various bacterial and fungal strains. researchgate.net The nature of the substituent on the aniline ring, the aldehyde or ketone used for condensation, and the coordinated metal ion all play a role in determining the antimicrobial spectrum and potency of these complexes. mdpi.com

Detailed Research on this compound Derivatives Not Available in Public Domain

Following a comprehensive search of publicly available scientific literature, it has been determined that there is insufficient specific data to generate a thorough and scientifically accurate article on the biological activity and mechanistic research of this compound derivatives according to the requested outline.

The inquiry specified a detailed article focusing solely on the following aspects of this compound derivatives:

Antiviral Efficacy Research on this compound Based Heterocycles

Molecular Docking and Binding Affinity Studies with Biological Targets

Structure-Activity Relationships (SAR) of this compound Derivatives

While some studies utilize related starting materials like 3-fluoroaniline (B1664137) or other isomers, the direct line of research concerning the synthesis of this compound-based heterocycles and their subsequent evaluation for antiviral efficacy, including detailed molecular docking and structure-activity relationship (SAR) studies, does not appear to be published. One located study mentioned the use of a related compound in the synthesis of potential inhibitors for a bacterial enzyme, but these compounds were found to be inactive and the research is not relevant to antiviral applications.

Constructing the requested article without a basis in published, peer-reviewed research would require speculation and extrapolation from unrelated compounds, which would not meet the required standards of scientific accuracy and rigor. Therefore, it is not possible to provide the detailed, data-driven article as outlined in the instructions.

Environmental Disposition and Biodegradation of Fluorinated Anilines

Microbial Degradation Pathways of Fluoroanilines

No studies were identified that investigate the microbial degradation pathways of N-ethyl-3-fluoroaniline. Research on related compounds shows that microorganisms can degrade fluoroanilines, often initiating the process through hydroxylation and subsequent defluorination, but these pathways have not been documented for the N-ethylated version. nih.govnih.gov

Enzymatic Defluorination Mechanisms and Pathways

No information is available regarding the specific enzymatic mechanisms or pathways involved in the defluorination of this compound. While various dehalogenases and oxygenases are known to cleave carbon-fluorine bonds in other fluoroaromatic compounds, their activity on this compound has not been investigated.

Metabolite Identification and Analysis in Degradation Studies

As no degradation studies for this compound have been published, there has been no identification or analysis of its potential metabolites. For the parent compound, 3-fluoroaniline (B1664137), metabolites such as 3-aminophenol (B1664112) and resorcinol (B1680541) have been identified in degradation pathways by specific bacterial strains like Rhizobium sp. JF-3. nih.gov However, the metabolic fate of the N-ethyl group and its influence on the degradation pathway are undetermined.

Environmental Fate Modeling of Fluorinated Organic Compounds

No environmental fate models specific to this compound were found in the scientific literature. Modeling studies for fluorinated organic compounds typically focus on more commercially prevalent or environmentally persistent substances, and this compound has not been the subject of such research.

Recalcitrance and Persistence of Fluoroaromatics in Environmental Matrices

In-depth Analysis of this compound in Polymer Applications Remains Limited

Despite significant interest in fluorinated and N-substituted polyaniline derivatives for advanced materials, a comprehensive body of research focusing specifically on the polymer chemistry and material science applications of this compound is not available in current scientific literature. While the monomer this compound is a known chemical compound, detailed studies on its homopolymer, Poly(this compound), and its copolymers are conspicuously absent from published research.

Investigations into related compounds, such as 3-fluoroaniline and N-ethylaniline, provide a foundational understanding of how fluorine substitution and N-alkylation independently influence the properties of polyaniline. However, without direct experimental data for this compound, a detailed analysis of its polymerization behavior and material characteristics, as requested, cannot be accurately constructed.

Research on analogous monomers offers some context. For instance, studies on the chemical and electrochemical polymerization of various fluoroanilines (e.g., 2-fluoroaniline (B146934), 3-fluoroaniline, and 4-fluoroaniline) have been conducted. These studies explore how the position of the highly electronegative fluorine atom on the aniline (B41778) ring affects polymerization mechanisms, solubility, thermal stability, and the electrochemical properties of the resulting polymers. For example, poly(3-fluoroaniline) and its copolymers with aniline have been synthesized via chemical oxidative methods, showing that the incorporation of fluorine can enhance solubility and thermal stability compared to the unsubstituted polyaniline homopolymer.

Similarly, the polymerization of N-alkylanilines, such as N-ethylaniline, has been explored. The presence of an ethyl group on the nitrogen atom introduces steric hindrance that can alter the polymer's structure, morphology, and conductivity. Copolymers of N-ethylaniline and aniline have been shown to exhibit morphologies that transition from granular to nanofibrous depending on the monomer feed ratio. The ethyl substituent also influences the reactivity of the monomer during copolymerization.

However, the combined electronic effects of a meta-positioned fluorine atom and the steric and electronic influence of an N-ethyl group in this compound would result in unique polymerization kinetics and polymer properties. Speculative extrapolation based on related but distinct monomers would not meet the standards of scientific accuracy.

Consequently, a detailed article covering the specific sub-topics requested—including chemical and electrochemical polymerization methods for Poly(this compound), compositional and morphological characterization of its copolymers, and the influence of its specific substituents on polymerization kinetics—cannot be generated at this time due to the lack of available research data.

Polymer Chemistry and Material Science Applications of N Ethyl 3 Fluoroaniline

Advanced Material Applications of Poly(N-ethyl-3-fluoroaniline)

The introduction of both an ethyl group on the nitrogen atom and a fluorine atom on the aromatic ring of the aniline (B41778) monomer unit is expected to impart unique properties to the resulting polymer, Poly(this compound). While specific research on this particular substituted polyaniline is limited, its potential applications in advanced materials can be extrapolated from the well-documented characteristics of related polymers, such as polyaniline (PANI), poly(fluoroanilines), and other N-substituted derivatives. These modifications are known to influence the polymer's solubility, processability, electronic properties, and environmental stability.

Conducting Polymers for Optoelectronic Devices

Polyaniline and its derivatives are renowned for their electrical conductivity and electrochromic properties, making them promising materials for various optoelectronic devices. The presence of the electron-withdrawing fluorine atom and the electron-donating ethyl group in Poly(this compound) is anticipated to modulate the electronic band structure, thereby influencing its optical and electrical characteristics.

Substituted polyanilines are known to be viable materials for optical sensing applications. researchgate.net Thin films of these polymers can be deposited and their absorption spectra are sensitive to pH changes, making them suitable for sensor development. researchgate.net While specific data for Poly(this compound) is not available, the general behavior of substituted polyanilines suggests its potential in this area.

The electrical conductivity of polyaniline is a key feature for its use in optoelectronics. For instance, polyaniline doped with camphor (B46023) sulfonic acid (PANI:CSA) has been investigated as a transparent and conductive thin film for applications in solar cells. mdpi.com Copolymers of aniline and fluoroaniline (B8554772) have been synthesized, and their electrical conductivity has been shown to be dependent on the molar feed ratio of the monomers. jmest.org Generally, the incorporation of a fluorine substituent tends to decrease the conductivity compared to unsubstituted polyaniline. jmest.org It is plausible that Poly(this compound) would exhibit semiconducting properties, with its conductivity being tunable through doping.

Table 1: Comparison of Electrical Conductivity in Substituted Polyanilines

| Polymer | Dopant | Conductivity (S/cm) | Reference |

| Polyaniline | HCl | ~1-10 | ijseas.com |

| Poly(3-fluoroaniline) | Not specified | 10⁻⁵ - 10⁻⁶ | jmest.org |

| Poly(aniline-co-2-fluoroaniline) | Not specified | Varies with monomer ratio | jmest.org |

Note: Data for Poly(this compound) is not currently available and is presented here for comparative context based on related polymers.

Polymer-Based Coatings for Corrosion Protection

N-substituted polyanilines, in particular, can offer improved processability. While the ethyl group in Poly(this compound) would likely enhance its solubility in organic solvents, enabling the formation of uniform coatings, the fluorine atom could contribute to increased thermal and chemical stability. Polyaniline complexes have been developed that remain conductive in marine environments, offering effective corrosion inhibition for aluminum alloys. uri.eduresearchgate.net